1,4-Bis(3-phenylpropanoyl)-1,4-diazepane
Description
1,4-Bis(3-phenylpropanoyl)-1,4-diazepane is a derivative of the 1,4-diazepane heterocyclic scaffold, characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The compound is functionalized with two 3-phenylpropanoyl groups, which introduce aromaticity and lipophilicity. These compounds are frequently utilized as intermediates in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for receptor binding .
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5g/mol |
IUPAC Name |
3-phenyl-1-[4-(3-phenylpropanoyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C23H28N2O2/c26-22(14-12-20-8-3-1-4-9-20)24-16-7-17-25(19-18-24)23(27)15-13-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |
InChI Key |
RWRFBMBENUPKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 1,4-Diazepane Derivatives
Key Observations:
Substituent Impact on Bioactivity: Polar Groups (e.g., sulfonyl in SB-756050): Improve target specificity but often reduce oral bioavailability due to poor absorption . Aromatic/Heteroaromatic Groups (e.g., pyridinyl in C15): Enhance antiviral or receptor-binding activities through π-π stacking and hydrogen bonding . Lipophilic Groups (e.g., phenylpropanoyl): Likely increase membrane permeability but may compromise solubility, necessitating formulation optimization.
Synthetic Challenges: Cyclization steps (e.g., forming the 1,4-diazepane ring) require precise control of pH and leaving groups to avoid side products . Bulky substituents, such as phenylpropanoyl, may necessitate tailored catalysts or reaction conditions for efficient coupling .
Structure-Activity Relationships (SAR) :
- The 1,4-diazepane core provides conformational flexibility, enabling interactions with diverse biological targets.
- Substituent bulk and electronic properties dictate efficacy; for example, ethoxy groups in nicotinic receptor agonists improve binding without steric hindrance .
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